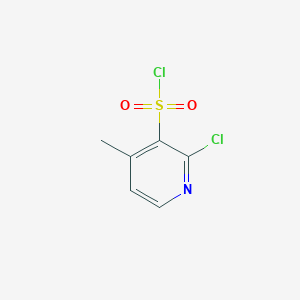

2-Chloro-4-methylpyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality 2-Chloro-4-methylpyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methylpyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCJAYGONSGGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253114 | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-91-7 | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride involves hazardous materials and should only be undertaken by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Introduction: The Significance of a Versatile Building Block

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a pyridine ring substituted with a chlorine atom, a methyl group, and a highly reactive sulfonyl chloride functional group. This trifecta of functionalities allows for a diverse range of subsequent chemical transformations, making it a valuable scaffold for the construction of complex molecules with potential biological activity.[1] The sulfonyl chloride moiety, in particular, is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioethers, respectively.[1] This reactivity is fundamental to its role in the development of novel therapeutic agents and other specialized chemical products.

Strategic Synthesis: A Multi-Step Approach

The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure both high yield and purity. The most common laboratory-scale approach involves the direct chlorosulfonation of a 4-methylpyridine derivative.[1] This strategy can be broken down into two primary stages: the introduction of the sulfonic acid group onto the pyridine ring, followed by the conversion of the sulfonic acid to the desired sulfonyl chloride.

Core Synthetic Workflow

Caption: High-level overview of the synthetic pathway.

Part 1: Sulfonation of 4-Methylpyridine

The initial and most critical step is the introduction of a sulfonic acid group at the 3-position of the 4-methylpyridine ring. This is an electrophilic aromatic substitution reaction.

Mechanism and Rationale

Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent used for sulfonation. The reaction proceeds through the generation of a potent electrophile, sulfur trioxide (SO₃), which then attacks the electron-rich pyridine ring. The methyl group at the 4-position is an activating group, directing the incoming electrophile to the ortho (3 and 5) positions. Steric hindrance from the methyl group may favor substitution at the 3-position. The pyridine nitrogen is protonated under the strongly acidic conditions, which deactivates the ring; however, the reaction can still proceed under forcing conditions.

Caption: Simplified mechanism of sulfonation.

Experimental Protocol: Sulfonation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylpyridine | 93.13 | 10.0 g | 0.107 |

| Chlorosulfonic acid | 116.52 | 50 mL | 0.92 |

| Dichloromethane | 84.93 | 100 mL | - |

| Ice | - | As needed | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add 100 mL of dichloromethane and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 10.0 g (0.107 mol) of 4-methylpyridine to the dichloromethane with stirring.

-

From the dropping funnel, add 50 mL (0.92 mol) of chlorosulfonic acid dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Caution: This reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The product, 4-methylpyridine-3-sulfonic acid, will precipitate as a solid. Isolate the solid by vacuum filtration and wash with cold water.

-

Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Chlorination of 4-Methylpyridine-3-sulfonic acid

The second stage involves the conversion of the sulfonic acid intermediate to the more reactive sulfonyl chloride. This is a crucial step for enabling subsequent nucleophilic substitution reactions.

Mechanism and Rationale

Thionyl chloride (SOCl₂) is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides.[1] The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final product, with the evolution of sulfur dioxide and hydrogen chloride gases.[1] The use of a chlorinating agent like thionyl chloride or phosphorus oxychloride is a standard method for this transformation.[1]

Experimental Protocol: Chlorination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylpyridine-3-sulfonic acid | 173.19 | 15.0 g | 0.087 |

| Thionyl chloride | 118.97 | 40 mL | 0.66 |

| Dichloromethane | 84.93 | 150 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a fume hood, charge a round-bottom flask with 15.0 g (0.087 mol) of dry 4-methylpyridine-3-sulfonic acid and 40 mL (0.66 mol) of thionyl chloride.

-

Heat the mixture to reflux (approximately 75-80 °C) for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting residue in 150 mL of dichloromethane and transfer to a separatory funnel.

-

Carefully wash the organic layer with ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, and finally with brine. Caution: The initial washes can be highly exothermic and release gas.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-4-methylpyridine-3-sulfonyl chloride.

-

The product can be further purified by recrystallization or column chromatography if necessary.[1]

Safety and Handling Considerations

-

Chlorosulfonic acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

Thionyl chloride: Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. All operations should be conducted in a well-ventilated fume hood.

-

HCl and SO₂ gases: Toxic and corrosive. Ensure the reaction setup is equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these acidic gases.

-

Exothermic reactions: Both sulfonation and the initial work-up of the chlorination reaction are highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.

Conclusion

The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride, while involving hazardous reagents and requiring careful execution, provides access to a highly versatile building block for chemical synthesis. The two-stage process of sulfonation followed by chlorination is a reliable method for its preparation on a laboratory scale. Understanding the underlying mechanisms and adhering to strict safety protocols are paramount for the successful and safe execution of this synthesis.

References

- Smolecule. (n.d.). 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.

- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal, yet highly reactive, chemical intermediate. Its utility in the synthesis of complex molecular scaffolds, particularly within the agrochemical and pharmaceutical industries, is directly governed by its distinct physicochemical properties. The presence of a highly electrophilic sulfonyl chloride group on a substituted pyridine ring imparts a unique reactivity profile that is essential for its function in building larger molecules. However, this same reactivity necessitates a thorough understanding for safe and effective handling, storage, and application. This guide provides an in-depth analysis of the compound's chemical identity, structural features, reactivity, stability, and the analytical methodologies required for its characterization, offering field-proven insights for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a polysubstituted aromatic heterocyclic compound.

-

IUPAC Name: 2-chloro-4-methylpyridine-3-sulfonyl chloride[1]

-

CAS Number: 1208081-91-7[1]

-

Molecular Formula: C₆H₅Cl₂NO₂S[1]

-

Molecular Weight: 226.08 g/mol [1]

The molecule's architecture, featuring both a chlorine atom and a sulfonyl chloride group attached to a 4-methylpyridine core, is central to its chemical behavior.

Caption: 2D Structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Core Physicochemical Properties

The bulk properties of a chemical dictate its behavior in both storage and reaction environments. While some specific physical data for this compound is not widely published, properties can be inferred from closely related analogs and are summarized below.

| Property | Value / Description | Source / Rationale |

| Physical State | Solid or high-boiling liquid. | Inferred from related solid compounds like 2-chloro-pyridine-3-sulfonyl chloride.[2] |

| Appearance | Colorless to pale yellow. | Based on the appearance of the parent compound, pyridine-3-sulfonyl chloride.[3][4] |

| Solubility | Slightly soluble in water (with reaction); Soluble in common organic solvents like methanol, dichloromethane (MDC), and ethyl acetate (EtOAc). | Inferred from pyridine-3-sulfonyl chloride. The high reactivity with water precludes simple dissolution.[3] |

| Stability | Moisture-sensitive. Stable under inert, dry conditions. | The sulfonyl chloride functional group is inherently susceptible to hydrolysis.[4][5] |

| Storage Temp. | Recommended at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | Standard practice for reactive sulfonyl chlorides to minimize degradation.[4] |

Reactivity Profile and Mechanistic Insights

The synthetic value of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is derived almost entirely from the high reactivity of the sulfonyl chloride moiety. This group is an excellent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

Nucleophilic Substitution Reactions

The core reaction mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process typically follows a bimolecular (Sₙ2-type) pathway.[1]

Caption: Generalized workflow for nucleophilic substitution reactions.

-

Reaction with Amines (Sulfonamide Formation): Primary and secondary amines react readily to form the corresponding sulfonamides, a crucial linkage in many bioactive molecules.[1] The reaction requires a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. Primary amines typically yield primary sulfonamides with 75-95% efficiency, while secondary amines can produce secondary sulfonamides in yields of 80-98%.[1] This is the basis of the Hinsberg test for differentiating amine classes.[1]

-

Reaction with Alcohols (Sulfonate Ester Formation): Alcohols attack the sulfonyl chloride to form sulfonate esters. These reactions often require base catalysis and slightly elevated temperatures (up to 80°C) to achieve optimal yields, which typically range from 70-90%.[1]

-

Reaction with Thiols (Thiosulfonate Ester Formation): Thiols exhibit similar reactivity to alcohols, producing sulfonothioates in yields of 65-85%.[1]

-

Hydrolysis: The compound is extremely unstable in the presence of water.[4][5] It readily hydrolyzes to form the corresponding 2-chloro-4-methylpyridine-3-sulfonic acid and hydrochloric acid, rendering it inactive for its intended coupling reactions.[4][5] This reaction can proceed rapidly even under neutral conditions, with yields of the sulfonic acid reaching 85-99%.[1] This high reactivity underscores the critical need for anhydrous conditions during storage and use.

Synthesis and Quality Control

Synthetic Pathways

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride typically involves the introduction and subsequent chlorination of a sulfonic acid group.

-

From 4-Methylpyridine: The process can begin with 4-methylpyridine, which is reacted with chlorosulfonic acid to introduce the sulfonyl group. Subsequent chlorination, for instance with thionyl chloride, yields the final product.[1]

-

From 2-chloro-4-methylpyridine-3-sulfonic acid: A more direct route involves the chlorination of the pre-formed sulfonic acid using a suitable agent like thionyl chloride. This method can achieve high selectivity (85-95%) at temperatures between 25-80°C.[1]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this reactive intermediate is paramount for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic techniques forms a self-validating quality control system.

-

High-Performance Liquid Chromatography (HPLC): This is the primary analytical method for assessing purity and quantifying the compound.[1]

-

Causality: A C18 reverse-phase column with a water-acetonitrile gradient is typically employed because it provides excellent separation of the polar analyte from non-polar impurities and starting materials. Diode-array detection allows for simultaneous quantification and preliminary identification based on the UV spectrum.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for definitive structural confirmation.[1]

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the molecular structure. Key expected resonances include a signal for the methyl group protons around δ 2.4 ppm and a set of signals for the pyridine ring protons in the aromatic region of δ 7.5-8.5 ppm.[1]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for confirming the presence of the key sulfonyl chloride functional group.

-

Characteristic Bands: Sulfonyl chlorides exhibit two strong and characteristic stretching bands for the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[6]

-

-

Mass Spectrometry (MS): MS confirms the molecular weight and can reveal fragmentation patterns that support the structure. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments.

Safety, Handling, and Storage

The high reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride necessitates stringent safety protocols.

-

Hazards: Based on analogous structures, the compound is expected to be corrosive and can cause severe skin burns and eye damage (H314).[2] It is also classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2]

-

Handling:

-

Work should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Crucially, all equipment and solvents must be scrupulously dried to prevent hydrolysis of the material.

-

-

Storage:

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a molecule of significant synthetic potential, defined by the electrophilicity of its sulfonyl chloride group. Its physicochemical profile is one of high reactivity, which is both its greatest asset as a building block and its primary challenge in handling and storage. A comprehensive understanding of its properties—from its molecular structure and spectroscopic signature to its predictable reactions with nucleophiles and its instability toward moisture—is essential for any researcher aiming to leverage its capabilities safely and efficiently in the fields of medicinal chemistry and agrochemical development.

References

- Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. (n.d.).

- Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 - Smolecule. (n.d.).

- 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.).

- 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.).

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

- Pyridine-4-sulfonyl chloride hydrochloride - AK Scientific, Inc. (n.d.).

- Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. (2024-03-29).

- pyridine-3-sulfonyl chloride | 16133-25-8 - ChemicalBook. (2025-12-23).

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008-07-30).

Sources

- 1. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]

- 2. 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. acdlabs.com [acdlabs.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Chloro-4-methylpyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine-3-sulfonyl chloride, bearing the CAS number 1208081-91-7, is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1][2][3] Its strategic placement of a reactive sulfonyl chloride group, a chlorine atom, and a methyl group on a pyridine scaffold makes it a versatile intermediate for the synthesis of a diverse array of complex molecules.[4] The inherent reactivity of the sulfonyl chloride moiety allows for facile introduction of sulfonamide functionalities, a common pharmacophore in numerous therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1208081-91-7 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Molecular Weight | 226.08 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical sulfonyl chlorides |

| Boiling Point | 349.3 ± 42.0 °C (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF). Reacts with water and alcohols. | Inferred from analogous compounds |

Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the formation of a sulfonic acid intermediate followed by chlorination.

Synthetic Pathway Overview

Caption: General synthetic route to 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HCl), place 2-chloro-4-methylpyridine (1.0 eq).

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly add fuming sulfuric acid (oleum) or chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. The sulfonic acid product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-methylpyridine-3-sulfonic acid.

Part 2: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the dried 2-chloro-4-methylpyridine-3-sulfonic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF).[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation and Purification: The crude 2-chloro-4-methylpyridine-3-sulfonyl chloride can be purified by recrystallization from an appropriate solvent (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum to yield the pure product.

Reactivity and Mechanistic Insights

The synthetic utility of 2-chloro-4-methylpyridine-3-sulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Reaction with Amines to Form Sulfonamides

The most common and synthetically valuable reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides.[4] This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[4]

Caption: General scheme for sulfonamide formation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation by the base, yields the stable sulfonamide product.

Applications in Drug Discovery and Development

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its ability to readily form sulfonamide linkages is particularly important, as the sulfonamide group is a key structural motif in many marketed drugs.

The presence of the chloro and methyl groups on the pyridine ring allows for further functionalization through various cross-coupling reactions, providing access to a vast chemical space for lead optimization in drug discovery programs.

While specific marketed drugs directly using 2-Chloro-4-methylpyridine-3-sulfonyl chloride as a starting material are not readily found in public literature, its structural motifs are present in various classes of therapeutic agents, including:

-

Antihistamines and Antiarrhythmics: The pyridine sulfonamide core is a known scaffold in these therapeutic areas.[4]

-

Anticancer Agents: It is used as a reagent in the synthesis of pyrimidine derivatives that have demonstrated anti-proliferative activity against breast cancer cells.[4]

-

Agrochemicals: The trifluoromethylpyridine derivatives, which can be synthesized from this intermediate, are key components in modern pesticides.[4]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, 2-Chloro-4-methylpyridine-3-sulfonyl chloride must be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as pyridine-3-sulfonyl chloride and 2-chloro-4-methylpyridine provide a strong indication of its hazard profile.

Hazard Identification and GHS Classification (Inferred)

-

GHS Pictograms:

-

Corrosion

-

Harmful/Irritant

-

-

Signal Word: Danger

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid contact with skin.[7]

-

Respiratory Protection: If working with the solid material where dust may be generated, or if the fume hood is not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[5][6]

-

Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its utility is primarily derived from the facile formation of sulfonamides and the potential for further diversification of the pyridine core. A thorough understanding of its synthesis, reactivity, and handling precautions, as outlined in this guide, is crucial for its safe and effective application in the laboratory. As drug discovery continues to demand novel molecular scaffolds, the importance of versatile building blocks like 2-Chloro-4-methylpyridine-3-sulfonyl chloride is set to grow.

References

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. Angene Chemical. [Link]

-

2-Chloro-4-methylpyridine-3-sulfonyl chloride. MySkinRecipes. [Link]

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. [Link]

-

Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]

-

2-Chloro-4-methylpyridine-3-sulfonyl chloride. MySkinRecipes. [Link]

Sources

- 1. 2-chloro-4-methyl-pyridine-3-sulfonyl chloride,(CAS# 1208081-91-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 2-Chloro-4-methylpyridine-3-sulfonyl chloride [myskinrecipes.com]

- 3. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

Spectroscopic Characterization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-methylpyridine-3-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the spectral characteristics of this compound is paramount for reaction monitoring, quality control, and mechanistic studies. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule.

Molecular Structure and Key Features

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a substituted pyridine ring with the molecular formula C₆H₅Cl₂NO₂S.[2] Its structure presents several key features that are amenable to spectroscopic analysis: the pyridine ring protons, the methyl group, the chloro substituent, and the highly electrophilic sulfonyl chloride group. The interplay of these functionalities gives rise to a unique spectral fingerprint.

Caption: Molecular structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-4-methylpyridine-3-sulfonyl chloride, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at position 5. |

| ~7.8 | Doublet | 1H | H-5 | The proton at position 5 will be split by the proton at position 6. |

| ~2.7 | Singlet | 3H | -CH₃ | The methyl group protons are not coupled to other protons and will appear as a singlet. The electron-donating nature of the methyl group results in a relatively upfield shift compared to the aromatic protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The high reactivity of the sulfonyl chloride group necessitates the use of an aprotic solvent.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five signals are expected for the pyridine ring carbons and one for the methyl carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~152 | C-2 | The carbon atom bonded to the electronegative chlorine atom and adjacent to the nitrogen will be significantly deshielded. |

| ~150 | C-6 | The carbon atom adjacent to the nitrogen atom is deshielded. |

| ~145 | C-4 | The carbon attached to the methyl group. A signal for a sulfonyl carbon has been noted at approximately 145 ppm.[1] |

| ~138 | C-3 | The carbon atom bearing the sulfonyl chloride group will be deshielded. |

| ~125 | C-5 | The remaining aromatic carbon. |

| ~20 | -CH₃ | The methyl carbon is expected to appear in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-methylpyridine-3-sulfonyl chloride will be dominated by vibrations associated with the sulfonyl chloride group and the substituted pyridine ring.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretching (aromatic) | Vibrations of the C-H bonds on the pyridine ring. |

| ~2950-2850 | Medium | C-H stretching (aliphatic) | Vibrations of the C-H bonds in the methyl group. |

| ~1600, ~1475 | Medium-Strong | C=C and C=N stretching | Characteristic stretching vibrations of the pyridine ring. |

| ~1380-1360 | Strong | Asymmetric SO₂ stretching | The sulfonyl chloride group exhibits strong, characteristic bands.[3] |

| ~1190-1170 | Strong | Symmetric SO₂ stretching | The sulfonyl chloride group exhibits strong, characteristic bands.[3] |

| ~850-750 | Strong | C-H out-of-plane bending | Bending vibrations of the C-H bonds on the substituted pyridine ring. |

| ~700-600 | Medium | C-Cl stretching | Stretching vibration of the carbon-chlorine bond. |

| ~600-500 | Medium | S-Cl stretching | Stretching vibration of the sulfur-chlorine bond. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background scan and then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 225/227/229 | [M]⁺ | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| 190/192 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |

| 126/128 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. |

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns resulting from the presence of chlorine and sulfur.

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. The predicted data in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for researchers and scientists in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to unambiguous structural assignment and quality assessment of this important chemical intermediate.

References

-

Taylor & Francis Online. (n.d.). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE: Phosphorus and Sulfur and the Related Elements. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

-

(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Patsnap. (n.d.). Method for determining content of pyridine-3-sulfonyl chloride - Eureka.

-

PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal reagent in synthetic chemistry, prized for its role as a versatile building block in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive examination of the molecular architecture of this compound. While a definitive crystal structure is not publicly available, this document synthesizes information from analogous compounds, spectroscopic principles, and computational chemistry to offer a robust model of its structure and conformation. We will delve into the steric and electronic factors governing the orientation of the sulfonyl chloride group relative to the pyridine ring, outline state-of-the-art experimental and computational workflows for its detailed characterization, and discuss the practical implications of its conformational behavior in synthetic applications.

Introduction: The Synthetic Utility of a Reactive Intermediate

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a substituted heteroaromatic sulfonyl chloride. The presence of a highly electrophilic sulfonyl chloride group, along with a chlorine atom on the pyridine ring, makes it a valuable intermediate for introducing the 2-chloro-4-methylpyridine-3-sulfonyl moiety into a target molecule.[1] This is most commonly achieved through nucleophilic substitution reactions, particularly with amines to form sulfonamides.[1] The resulting sulfonamide linkage is a key structural motif in a wide array of biologically active compounds.[1]

The precise spatial arrangement of the atoms in 2-Chloro-4-methylpyridine-3-sulfonyl chloride dictates its reactivity profile. The accessibility of the sulfur atom to incoming nucleophiles and the electronic communication between the sulfonyl chloride group and the substituted pyridine ring are all dependent on the molecule's conformation. Understanding these structural nuances is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways.

Molecular Structure and Key Geometric Parameters

The molecular structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 4-position with a methyl group, and at the 3-position with a sulfonyl chloride group (-SO₂Cl).

Predicted Geometry

Based on the principles of VSEPR theory and data from related aryl sulfonyl chlorides, the sulfur atom in the sulfonyl chloride group is expected to have a tetrahedral geometry.[2] The pyridine ring itself is planar. The key conformational question revolves around the rotation about the C(3)-S bond, which determines the orientation of the sulfonyl chloride group with respect to the plane of the pyridine ring.

Conformational Analysis: Unraveling the 3D Architecture

The conformation of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is primarily defined by the dihedral angle between the pyridine ring and the sulfonyl chloride group. Steric hindrance between the sulfonyl chloride group and the adjacent substituents on the pyridine ring (the chlorine atom at C(2) and the hydrogen at C(4)) is a major factor influencing the preferred conformation.

Insights from Analogous Crystal Structures

While a crystal structure for the title compound is not available, studies on similar aryl sulfonyl chlorides provide valuable insights. For instance, the crystal structure of an oxadiazole sulfonyl chloride reveals a C1–C2–S1–Cl2 torsion angle of 69.63(13)°.[3] This significant deviation from coplanarity suggests that a perpendicular or near-perpendicular arrangement of the S-Cl bond relative to the aromatic ring is likely favored to minimize steric repulsion. It is therefore highly probable that the sulfonyl chloride group in 2-Chloro-4-methylpyridine-3-sulfonyl chloride is not coplanar with the pyridine ring.

Proposed Conformational Isomers

The rotation around the C(3)-S bond can lead to different conformational isomers. The two most plausible low-energy conformations would involve the S-Cl bond being oriented away from the plane of the pyridine ring. The diagram below illustrates a hypothetical workflow for identifying these conformers.

Caption: Reaction with a Primary Amine.

Conclusion

While direct experimental data on the solid-state structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is lacking, a comprehensive understanding of its molecular architecture can be constructed through analogy to related compounds and the application of modern analytical and computational techniques. The conformation is likely dominated by steric effects, leading to a non-planar arrangement of the sulfonyl chloride group relative to the pyridine ring. A combined approach utilizing X-ray crystallography, advanced NMR spectroscopy, and DFT calculations would provide a definitive picture of its structure and conformational dynamics. This knowledge is crucial for researchers in organic synthesis and drug development to fully harness the synthetic potential of this versatile reagent.

References

-

PubChem. 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

Sources

- 1. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactivity Landscape: A Technical Guide to the Stability and Storage of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal, yet reactive, building block in contemporary pharmaceutical synthesis. Its dual functionality, comprising a substituted pyridine ring and an electrophilic sulfonyl chloride moiety, offers a versatile scaffold for the construction of complex molecular architectures. However, this inherent reactivity also presents significant challenges regarding its stability and proper storage. This in-depth technical guide provides a comprehensive overview of the chemical stability of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the principles outlined herein, researchers can ensure the integrity of this critical reagent, leading to more reproducible and successful synthetic outcomes.

Chemical Profile and Intrinsic Reactivity

2-Chloro-4-methylpyridine-3-sulfonyl chloride (C₆H₅Cl₂NO₂S) is a crystalline solid at room temperature. The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, most notably by water, which is the primary instigator of degradation. The pyridine ring, with its chloro and methyl substituents, also influences the electronic properties and, consequently, the stability of the sulfonyl chloride group.

The presence of the electron-withdrawing chlorine atom on the pyridine ring can enhance the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group may have a modest stabilizing effect. Understanding this electronic interplay is crucial for predicting reactivity and designing appropriate handling protocols.

Core Stability Challenges and Degradation Pathways

The principal mechanism of degradation for 2-Chloro-4-methylpyridine-3-sulfonyl chloride is hydrolysis . This reaction is often catalyzed by ambient moisture and can proceed at an appreciable rate even under what might be considered standard laboratory conditions.

Hydrolytic Degradation

Contact with water or atmospheric moisture leads to the nucleophilic substitution of the chloride on the sulfonyl group by a hydroxyl group. This reaction yields the corresponding and significantly less reactive 2-Chloro-4-methylpyridine-3-sulfonic acid and hydrochloric acid. The generation of corrosive HCl gas is a critical safety consideration during handling and storage.

Caption: Primary hydrolytic degradation pathway.

The rate of hydrolysis is influenced by several factors:

-

Water Availability: Direct contact with liquid water will lead to rapid decomposition. High atmospheric humidity is also a significant contributor to degradation over time.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

pH: While the compound is sensitive to neutral water, the presence of bases can accelerate the hydrolysis rate by promoting nucleophilic attack. Acidic conditions, due to the formation of HCl, can also influence the degradation kinetics.

Thermal Decomposition

Photostability

While comprehensive photostability data for 2-Chloro-4-methylpyridine-3-sulfonyl chloride is limited, it is prudent to protect the compound from prolonged exposure to light. Aromatic and heteroaromatic compounds can be susceptible to photodegradation, which could potentially involve radical-based reactions or rearrangement pathways. Storage in amber vials or in the dark is a recommended precautionary measure.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, strict adherence to appropriate storage and handling procedures is paramount.

Storage Conditions

The following table summarizes the recommended storage conditions to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of hydrolytic and potential thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and protects from light. |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety in case of container breach. |

Handling Procedures

Due to its moisture sensitivity and corrosive nature upon degradation, the following handling procedures should be strictly followed:

-

Inert Atmosphere: All manipulations, including weighing and transfer, should be conducted under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Dry Equipment: Ensure all glassware and equipment are thoroughly dried before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. A face shield is recommended when handling larger quantities.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors, especially the corrosive HCl gas that may be present due to minor degradation.

Experimental Workflow for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for understanding the stability profile of 2-Chloro-4-methylpyridine-3-sulfonyl chloride and for developing stability-indicating analytical methods. The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in a dry, aprotic solvent such as acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Hydrolytic:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Neutral: Dilute the stock solution with water.

-

Incubate the solutions at a controlled temperature (e.g., 40-60°C) and monitor over time.

-

-

Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) in a controlled oven.

-

Photolytic: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Quenching: If necessary, quench the degradation reaction. For acidic and basic samples, this can be achieved by neutralization.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed.[2][3][4] Mass Spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 270 nm).

-

-

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Use the data to propose degradation pathways.

-

Conclusion

The utility of 2-Chloro-4-methylpyridine-3-sulfonyl chloride as a synthetic intermediate is directly linked to its purity and stability. A thorough understanding of its susceptibility to hydrolysis and the implementation of stringent storage and handling protocols are essential for preserving its chemical integrity. By adhering to the principles of inert atmosphere handling, low-temperature and dry storage, and by characterizing its stability profile through systematic studies, researchers can mitigate the risks of degradation. This proactive approach not only ensures the reliability of experimental outcomes but also enhances the safety and efficiency of the drug development process.

References

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

-

Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 2-Chloro-4-methylpyridine-3-sulfonamide 10mg. Retrieved from [Link]

-

Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

Sources

- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]

- 3. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

A Senior Application Scientist's Guide to 2-Chloro-4-methylpyridine-3-sulfonyl chloride: From Sourcing to Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive, multifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyridine ring with both a reactive sulfonyl chloride group and a chlorine atom, makes it a powerful building block for creating complex molecular architectures. The compound is primarily utilized for the synthesis of sulfonamides, a class of compounds (or "sulfas") that represents a cornerstone of drug discovery.[1]

The sulfonamide functional group imparts crucial properties to drug candidates, including improved hydrophilicity, metabolic stability, and the ability to form strong hydrogen bonds with biological targets.[1] Consequently, 2-Chloro-4-methylpyridine-3-sulfonyl chloride serves as a key precursor in the development of specialty chemicals for a wide array of therapeutic areas, including anti-ulcerative, anti-viral, anti-diabetic, and anti-neoplastic agents. This guide provides an in-depth overview of its commercial landscape, practical applications, and safe handling protocols.

Chemical Profile:

-

IUPAC Name: 2-chloro-4-methylpyridine-3-sulfonyl chloride[2]

PART 1: The Commercial Supplier Landscape

Sourcing high-quality 2-Chloro-4-methylpyridine-3-sulfonyl chloride is the critical first step for any research or development program. The compound is available from a range of specialty chemical suppliers who cater to different scales, from milligrams for initial screening to kilograms for process development. When selecting a supplier, key considerations include purity, availability of analytical data for batch-to-batch consistency, lead times, and technical support.

Below is a comparative summary of prominent commercial suppliers. Researchers should always request a certificate of analysis (CoA) for their specific lot to ensure it meets the requirements of their intended application.

| Supplier | Product Number (Example) | CAS Number | Purity | Available Quantities | Key Offerings & Notes |

| Ambeed | A307405 | 1208081-91-7 | ≥95% (Typical) | Grams to Kilograms | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[3] |

| BLD Pharm | BD110886 | 1208081-91-7 | ≥95% (Typical) | Grams to Kilograms | Offers detailed product information and analytical spectra on their website.[5] |

| Smolecule | S907405 | 1208081-91-7 | Not specified | Research quantities | Provides general chemical properties and application notes.[2] |

| Sinfoo Biotech | A149907 | 1208081-91-7 | Not specified | Research quantities | Listed as a key intermediate supplier.[4] |

Note: Purity and available quantities are subject to change and may vary by batch. Always confirm specifications with the supplier before ordering.

PART 2: Technical & Application Insights

The Core Synthetic Utility: Sulfonamide Formation

The primary value of 2-Chloro-4-methylpyridine-3-sulfonyl chloride lies in its sulfonyl chloride moiety (-SO₂Cl). This functional group is an excellent electrophile, readily reacting with nucleophiles—most commonly primary and secondary amines—to form a stable S-N bond. This reaction is the most classic and widely used method for constructing sulfonamides, often proceeding with high yields (75-98%).[1][2][6]

The Causality of the Reaction: The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.

Why is a Base Essential? The generated HCl is acidic and will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to act as an acid scavenger, neutralizing the HCl and allowing the reaction to proceed to completion.[2][6]

Illustrative Protocol: Synthesis of a Heterocyclic Sulfonamide

This protocol describes a general, field-proven method for reacting 2-Chloro-4-methylpyridine-3-sulfonyl chloride with a generic primary amine (e.g., aniline) to yield the corresponding sulfonamide.

Materials:

-

2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq)

-

Aniline (or other primary/secondary amine) (1.0 eq)

-

Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

-

Standard workup and purification reagents (water, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Expert Insight: Using an anhydrous solvent is critical as the sulfonyl chloride can react with water, hydrolyzing to the unreactive sulfonic acid.

-

-

Reaction Setup: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Expert Insight: Cooling the reaction is essential to control the initial exotherm upon addition of the sulfonyl chloride, preventing potential side reactions and degradation.

-

-

Reagent Addition: Separately, dissolve the 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

-

Expert Insight: Slow, dropwise addition maintains temperature control and prevents the formation of undesired dimeric byproducts. A white precipitate of triethylammonium chloride will typically form as the reaction proceeds.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting amine. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates completion.

-

Workup & Isolation:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acid), and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

-

Purification & Characterization: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide. Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

Caption: Workflow for Sulfonamide Synthesis.

PART 3: Quality Control and Safe Handling

Purity Assessment

For reproducible and reliable results, verifying the purity and identity of the starting material is paramount. Reputable suppliers provide batch-specific analytical data, which should be reviewed before use.[3][5] Key analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies organic impurities.

-

High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides an additional purity check.

Safety, Handling, and Storage

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a hazardous chemical that must be handled with appropriate precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

Key Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[7]

-

Respiratory Irritant: May cause respiratory irritation upon inhalation.[8]

-

Water Reactive: Contact with water or moisture can liberate toxic hydrogen chloride gas.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Use a lab coat and wear chemically resistant gloves (e.g., nitrile).[8][9]

-

Respiratory Protection: Handle only in a well-ventilated fume hood.[8][9]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

Storage and Handling:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9]

-

Keep refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.[7]

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable and versatile reagent for drug discovery and chemical synthesis. Its effective use hinges on sourcing high-purity material from a reliable commercial supplier and understanding the chemical principles behind its application, particularly in sulfonamide synthesis. By following robust, validated protocols and adhering to stringent safety measures, researchers can confidently leverage this powerful building block to advance their scientific objectives.

References

- Smolecule. (n.d.). Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7.

- Ambeed. (n.d.). 1208081-91-7 | 2-Chloro-4-methyl-pyridine-3-sulphonyl chloride.

- Sinfoo Biotech. (n.d.). 2-chloro-4-methyl-pyridine-3-sulfonyl chloride.

- BLD Pharm. (n.d.). 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride.

- ChemScene. (n.d.). 6684-06-6 | 2-Chloropyridine-3-sulfonyl chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%.

- Angewandte Chemie. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- Biorbyt. (n.d.). 2-Chloro-4-methylpyridine.

- Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyridine-3-sulfonyl chloride.

- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- ECHEMI. (n.d.). 2-Chloro-4-methylpyridine SDS, 3678-62-4 Safety Data Sheets.

- Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 [smolecule.com]

- 3. 1208081-91-7 | 2-Chloro-4-methyl-pyridine-3-sulphonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 4. 2-chloro-4-methyl-pyridine-3-sulfonyl chloride,(CAS# 1208081-91-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. cbijournal.com [cbijournal.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

This guide provides an in-depth framework for the safe handling, use, and disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 1208081-91-7) in a research and development setting. As a member of the sulfonyl chloride class, this compound is a highly reactive and valuable electrophile in medicinal chemistry and organic synthesis.[1] Its utility is matched by its significant hazards, primarily its corrosivity and high reactivity towards water and other nucleophiles. Adherence to the principles and protocols outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Inherent Reactivity

A foundational understanding of the chemical's nature is paramount to anticipating and controlling risks. The primary hazards do not arise from passive exposure but from the inherent reactivity of the sulfonyl chloride functional group.

The Chemistry of the Hazard: Reactivity Profile

Sulfonyl chlorides are characterized by a tetrahedral sulfur center bonded to two oxygen atoms, a carbon atom of the pyridine ring, and a chlorine atom.[2] This arrangement makes the sulfur atom highly electrophilic. The primary reactive threat stems from its vigorous and exothermic reaction with nucleophiles.

-

Water Reactivity: This is the most critical handling consideration. 2-Chloro-4-methylpyridine-3-sulfonyl chloride reacts readily, and potentially violently, with water (including atmospheric moisture) to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[2][3][4] This reaction is not only a common cause of reagent degradation but also generates a highly corrosive and toxic gas, posing a severe inhalation hazard.[5][6]

-

Reactivity with Other Nucleophiles: The compound will also react exothermically with other common nucleophiles such as alcohols (to form sulfonate esters) and amines (to form sulfonamides).[2] This reactivity is the basis of its synthetic utility but must be controlled during reactions by slow addition and temperature management.

GHS Classification and Hazard Summary

While a specific, universally adopted Safety Data Sheet (SDS) for this exact compound is not consistently available, data from closely related analogues and supplier information allow for a reliable hazard profile.[6][7] The compound should be treated as possessing, at a minimum, the hazards listed below.

| Hazard Class | GHS Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | H314 |

| Serious Eye Damage | Category 1 | Causes serious eye damage | H318 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | H302 |

| Water-Reactivity | - | Contact with water liberates toxic gas | EUH029 |

Table 1: GHS Hazard Classification for 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Risk Mitigation and Control Hierarchy

Effective safety management relies on a multi-layered approach, prioritizing engineering controls over personal protective equipment.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical safety measure as they isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[8][9]

-

Inert Atmosphere: Due to its high moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is essential for both safety and to maintain the compound's quality.[6] A glove box or Schlenk line techniques are recommended for high-purity applications.

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located in the immediate vicinity of the work area.[10][11] Their functionality must be checked regularly.

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against accidental contact.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is mandatory to protect the entire face from energetic reactions or splashes.[8][9] |

| Hands | Chemical-Resistant Gloves | Nitrile gloves offer minimal protection for incidental contact. For direct handling or risk of immersion, heavy-duty butyl or neoprene gloves are required. Always consult a glove compatibility chart.[8][11] |

| Body | Flame-Resistant Laboratory Coat | A lab coat made of Nomex or a similar flame-resistant material is required.[12] A chemical-resistant apron should be worn over the lab coat for added protection during large-scale operations.[8] |

| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material and cover the entire foot.[9] |

Table 2: Recommended Personal Protective Equipment (PPE).

Storage and Segregation

Proper storage is crucial to prevent dangerous reactions.

-

Location: Store in a dedicated, corrosion-resistant cabinet.[9] Do not store in flammable materials cabinets.[9]

-

Conditions: The storage area must be cool, dry, and well-ventilated.[10] The container must be kept tightly sealed.[10] For long-term storage, sealing the container within a larger vessel containing a desiccant is recommended.

-

Segregation: Store this compound away from incompatible materials, particularly water, bases, amines, alcohols, and strong oxidizing agents.[6][12]

Standard Operating Procedure (SOP) for Laboratory Use

This protocol provides a self-validating workflow for safely using 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Pre-Use Preparation and Safety Checklist

-

Verify the chemical fume hood is certified and functioning correctly.

-

Ensure the safety shower and eyewash station are unobstructed.

-

Don all required PPE as specified in Table 2.

-

Ensure all glassware is oven- or flame-dried and has been cooled to room temperature under an inert atmosphere.

-

Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate or another weak base) and keep it within the fume hood.

-

Ensure a Class D (for reactive metals) or dry powder (ABC) fire extinguisher is available nearby. Do not use water-based extinguishers. [13]

Workflow for Safe Handling and Use

Caption: Safe handling workflow for 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Step-by-Step Handling Protocol

-

Transfer: If the material is a solid, briefly flush the container with inert gas before opening. Weigh the required amount rapidly and transfer it to the reaction vessel under a positive pressure of inert gas.

-

Reaction: Add the sulfonyl chloride to the reaction mixture portion-wise or as a solution via a syringe or addition funnel. The addition should be slow and controlled, especially at the beginning. Monitor the internal temperature for any significant exotherm.

-